molecular formula C16H25N3O4S B8743184 [1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No. B8743184
M. Wt: 355.5 g/mol
InChI Key: GFZRHGVLPOHOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25N3O4S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]carbamate

InChI

InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20)

InChI Key

GFZRHGVLPOHOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (0.5 g, 1.3 mmol) was suspended in a 5:1 mixture of ethanol and water (20 ml). To this solution was added iron powder (0.22 g, 3.4 mmol) followed by saturated ammonium chloride solution (3 ml) and the mixture was heated to 80° C. for three hours. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of celite, the celite was washed with ethanol (10 ml) and EtOAc (50 ml) and the solution was concentrated under vacuum. The resulting residue was suspended in water (10 ml) and the solid precipitate collected by filtration and dried under vacuum to give the title compound (0.38 g, 78% yield) as a white solid. Tr=1.84 min, m/z (ES+) (M+Na)+ 378.
Name
[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.22 g
Type
catalyst
Reaction Step Three
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.